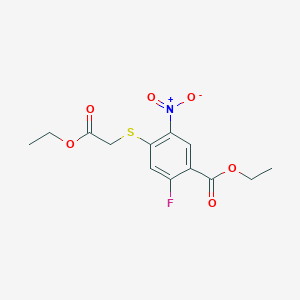
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid
Vue d'ensemble
Description
“4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is a chemical compound with a molecular weight of 247.29 . It is also known as MCBA.
Synthesis Analysis
The synthesis of benzamide derivatives, which are similar to the structure of “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Catalytic and Biological Applications
- Organotin(IV) complexes derived from thioamide ligands, including those related to benzoic acid derivatives, were studied for their catalytic and biological activities. These compounds have shown influence on the peroxidation of linoleic acid by the enzyme lipoxygenase, indicating potential applications in biological systems and catalysis (Xanthopoulou et al., 2008).
Luminescent Coordination Polymers
- Zinc(II) coordination polymers, synthesized using carboxypropoxy)benzoic acid and N-containing ligands, demonstrated luminescence sensing properties. These findings suggest potential applications in detecting substances like picric acid through fluorescence quenching (Zheng et al., 2021).
Liquid Crystal Synthesis
- The synthesis of liquid crystal intermediates from benzoic acid derivatives highlights the significance of such compounds in developing materials with unique electro-optical properties. This research points toward applications in displays and optical devices (Qing, 2000).
Supramolecular Chemistry
- Studies on the assembly of non-mesomorphic compounds into supramolecular liquid crystals through hydrogen-bonding interactions underline the importance of benzoic acid derivatives in designing materials with tunable phase behaviors and properties (Naoum et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” with care, using appropriate personal protective equipment.
Propriétés
IUPAC Name |
4-[[cyclobutanecarbonyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTABEVYZYTPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



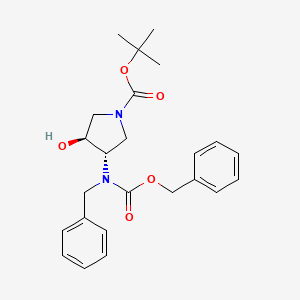
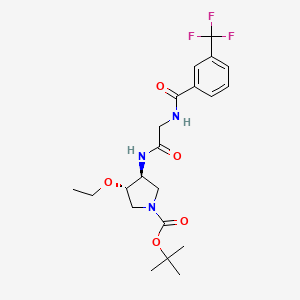
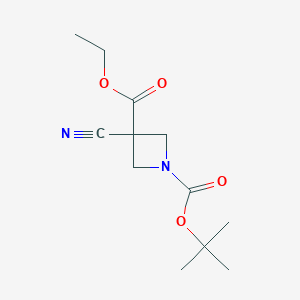
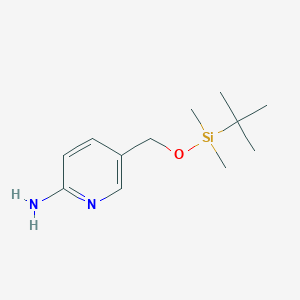

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
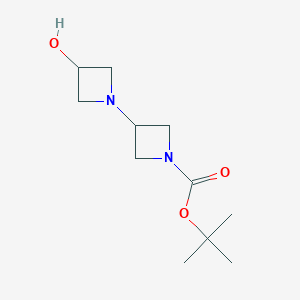
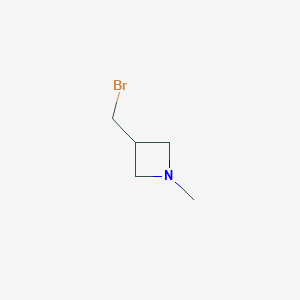

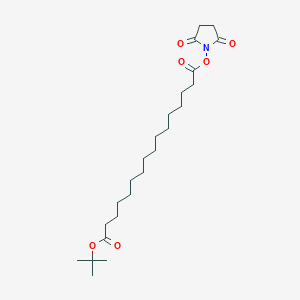
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
